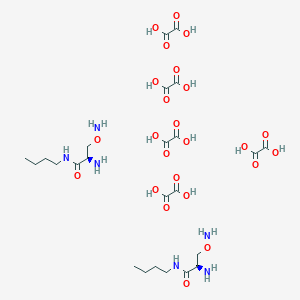
(2R)-2-amino-3-aminooxy-N-butylpropanamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-aminooxy-N-butylpropanamide; oxalic acid: is a complex organic compound with potential applications in various scientific fields. This compound consists of a butylpropanamide backbone with amino and aminooxy functional groups, combined with oxalic acid. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-aminooxy-N-butylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group, followed by the introduction of the aminooxy group through nucleophilic substitution. The final step involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aminooxy group can undergo oxidation reactions to form oximes or nitroso compounds.
Reduction: The compound can be reduced to form primary amines or hydroxylamines.
Substitution: The amino and aminooxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hyd
Properties
CAS No. |
62214-23-7 |
|---|---|
Molecular Formula |
C24H44N6O24 |
Molecular Weight |
800.6 g/mol |
IUPAC Name |
(2R)-2-amino-3-aminooxy-N-butylpropanamide;oxalic acid |
InChI |
InChI=1S/2C7H17N3O2.5C2H2O4/c2*1-2-3-4-10-7(11)6(8)5-12-9;5*3-1(4)2(5)6/h2*6H,2-5,8-9H2,1H3,(H,10,11);5*(H,3,4)(H,5,6)/t2*6-;;;;;/m11...../s1 |
InChI Key |
DKNWGECYQLPCCN-UYVMYUQXSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H](CON)N.CCCCNC(=O)[C@@H](CON)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCCNC(=O)C(CON)N.CCCCNC(=O)C(CON)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


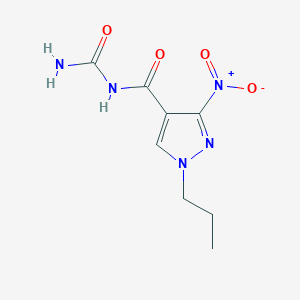
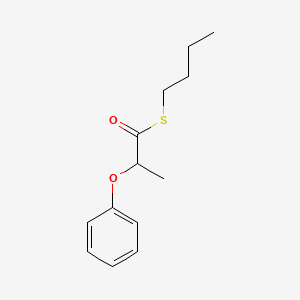
![N-[4-(4-Bromophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B14553998.png)
![7-Isocyanatobicyclo[4.1.0]heptane](/img/structure/B14553999.png)
![3-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14554005.png)
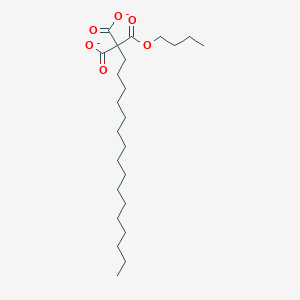
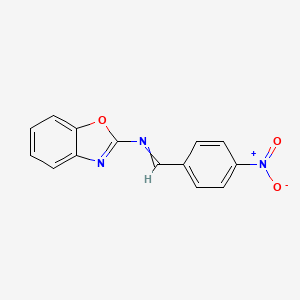
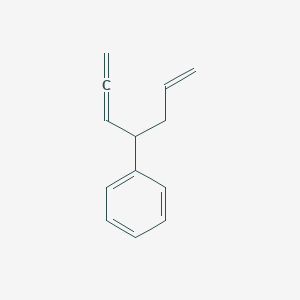
![Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B14554036.png)
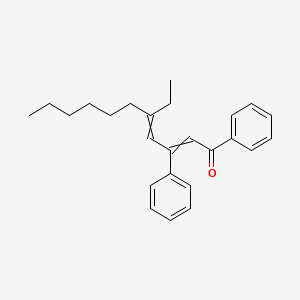
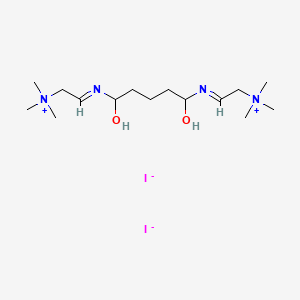
![4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate](/img/structure/B14554054.png)
![3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole](/img/structure/B14554061.png)
![2-{[(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)oxy]methyl}oxirane](/img/structure/B14554070.png)
